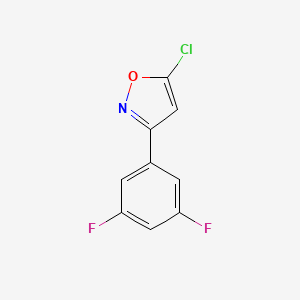

5-氯-3-(3,5-二氟苯基)异恶唑

描述

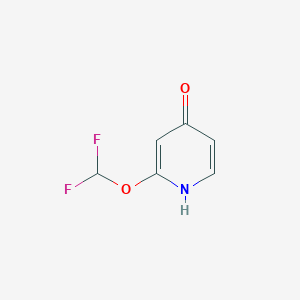

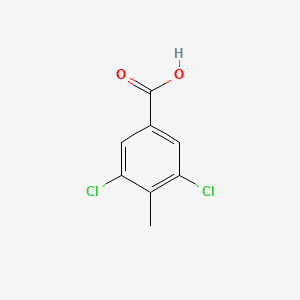

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a chemical compound with the molecular formula C9H4ClF2NO . It has a molecular weight of 215.59 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of isoxazoles, including 5-Chloro-3-(3,5-difluorophenyl)isoxazole, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(3,5-difluorophenyl)isoxazole is represented by the linear formula C9H4ClF2NO . The InChI code for this compound is 1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H .Physical And Chemical Properties Analysis

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a solid substance . It has a boiling point of approximately 308.7±37.0°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .科学研究应用

Anticancer Activity

Isoxazole derivatives, including 5-Chloro-3-(3,5-difluorophenyl)isoxazole, have been studied for their potential anticancer properties. The structure of isoxazole allows for the substitution of various groups, which can impart different biological activities. Research has indicated that these compounds can exhibit promising anticancer activities, making them valuable for the development of new therapeutic agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of isoxazole compounds are well-documented. They act by modulating inflammatory pathways and have been considered for the treatment of chronic inflammatory diseases. The presence of the 5-chloro-3-(3,5-difluorophenyl) group may enhance these properties, offering a potential pathway for new drug development .

Antimicrobial Properties

Isoxazole derivatives have shown effectiveness against various microbial strains. The structural diversity of these compounds allows them to interact with different microbial targets, potentially leading to the development of new antimicrobial agents that can combat resistant strains .

Antiviral Applications

The antiviral potential of isoxazoles is another area of interest. These compounds can be designed to interfere with viral replication or protein synthesis, providing a basis for the creation of novel antiviral drugs. The unique substituents on the isoxazole ring, such as the 5-chloro-3-(3,5-difluorophenyl) moiety, could play a crucial role in this activity .

Anticonvulsant Uses

Isoxazole derivatives have been explored for their anticonvulsant properties. They may offer new options for the treatment of epilepsy and other seizure disorders. The specific substitution pattern of 5-Chloro-3-(3,5-difluorophenyl)isoxazole might contribute to its efficacy in this therapeutic area .

Antidepressant Potential

The structure-activity relationship of isoxazoles suggests that they can also serve as antidepressants. By affecting neurotransmitter systems, these compounds could provide new avenues for treating depression and related mood disorders. The difluorophenyl group in particular may influence the compound’s ability to cross the blood-brain barrier, enhancing its effectiveness .

安全和危害

属性

IUPAC Name |

5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKTWEZJFMXOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595115 | |

| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359424-44-5 | |

| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)